molecular formula C18H16ClF3N2O4S B11233873 N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11233873
M. Wt: 448.8 g/mol
InChI Key: JVPRPJYIWOCOCZ-UHFFFAOYSA-N
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Description

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound contains several functional groups, including a trifluoromethyl group, a chloro group, and a methanesulfonyl group, which contribute to its distinctive properties.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can activate histone acetyltransferase (HAT) activity, altering chromatin acetylation and affecting gene expression . This interaction is crucial in understanding its potential therapeutic effects and applications in epigenetic research.

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE.

Properties

Molecular Formula

C18H16ClF3N2O4S

Molecular Weight

448.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C18H16ClF3N2O4S/c1-10-3-6-15-14(7-10)24(29(2,26)27)9-16(28-15)17(25)23-11-4-5-13(19)12(8-11)18(20,21)22/h3-8,16H,9H2,1-2H3,(H,23,25)

InChI Key

JVPRPJYIWOCOCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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